Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
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Overview
Description
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thieno ring fused to a quinoline ring, with a methyl ester and a chlorine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,2-C]quinoline derivative with methyl chloroformate in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The pathways involved may include disruption of cell membrane integrity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-C]quinoline-4-yl-amines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a chlorine atom, which can significantly alter their chemical reactivity and biological properties.
Uniqueness
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8ClNO2S |
---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3 |
InChI Key |
DETWKNZAVZFASI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=C3)Cl |
Origin of Product |
United States |
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